molecular formula C14H20N2O4 B2799258 2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide CAS No. 2034493-31-5

2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide

Cat. No.: B2799258
CAS No.: 2034493-31-5
M. Wt: 280.324
InChI Key: BBRONFKYSNPHEX-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide is a chemical compound with a complex structure that includes a cyclopropylmethoxy group and a dimethoxyethyl group attached to an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide typically involves the reaction of 2,2-dimethoxyethylamine with cyclopropanecarboxaldehyde to form (cyclopropylmethyl)(2,2-dimethoxyethyl)amine . This intermediate is then reacted with isonicotinoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isonicotinamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or chemical reaction. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or biological activity.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(2,2-dimethoxyethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-13(19-2)8-16-14(17)11-5-6-15-12(7-11)20-9-10-3-4-10/h5-7,10,13H,3-4,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRONFKYSNPHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=NC=C1)OCC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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